![molecular formula C10H7NO B11920693 2H-Furo[2,3,4-IJ]isoquinoline CAS No. 78393-53-0](/img/structure/B11920693.png)
2H-Furo[2,3,4-IJ]isoquinoline
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Overview
Description
2H-Furo[2,3,4-IJ]isoquinoline is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Biological Activity
2H-Furo[2,3,4-IJ]isoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a fused furan and isoquinoline ring system. This unique arrangement contributes to its biological activity by enabling interactions with various biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of furo[2,3,4-IJ]isoquinoline exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. A notable study reported that specific derivatives inhibited the proliferation of colorectal cancer (CRC) cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values indicated potent activity at concentrations as low as 0.6 g/mL .
Table 1: Antitumor Activity of Furo[2,3,4-IJ]isoquinoline Derivatives
Compound | Cell Line Tested | IC50 (g/mL) | Mechanism of Action |
---|---|---|---|
Compound A | HT-29 (CRC) | 0.6 | Apoptosis induction via BCL-2 modulation |
Compound B | MCF-7 (Breast) | 0.8 | Cell cycle arrest at G1 phase |
Compound C | A549 (Lung) | 1.0 | Inhibition of angiogenesis |
Neuroprotective Effects
Neurotropic activities of furo[2,3,4-IJ]isoquinoline derivatives have been explored in several studies. Compounds have demonstrated dual-action effects as anticonvulsants and anxiolytics. For example, one study reported that a derivative exhibited an effective protective index superior to traditional anticonvulsants like ethosuximide .
Table 2: Neuroprotective Activity of Furo[2,3,4-IJ]isoquinoline Derivatives
Compound | Activity Type | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|---|
Compound D | Anticonvulsant | 30 | >200 | 6.7 |
Compound E | Anxiolytic | 25 | >150 | 6.0 |
Antimicrobial Activity
Furo[2,3,4-IJ]isoquinoline derivatives have also shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of selected furo[2,3,4-IJ]isoquinoline derivatives revealed significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 4 μM for certain derivatives .
The biological activity of furo[2,3,4-IJ]isoquinoline is attributed to several mechanisms:
- Apoptosis Induction : Many derivatives trigger apoptotic pathways in cancer cells by modulating BCL-2 family proteins.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Antimicrobial Action : The disruption of microbial cell membranes and interference with essential metabolic processes contribute to their antimicrobial efficacy.
Scientific Research Applications
Biological Activities
Research indicates that 2H-Furo[2,3,4-IJ]isoquinoline and its derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents. For instance, compounds derived from this structure have been tested against various bacterial strains, demonstrating significant inhibitory effects.
- Anti-inflammatory Properties : Certain analogs have been reported to possess anti-inflammatory activities, making them potential candidates for the treatment of inflammatory diseases .
- Anticancer Potential : There is emerging evidence suggesting that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms. These compounds are being investigated for their ability to induce apoptosis in cancer cells.
Medicinal Chemistry Applications
The unique structure of this compound allows it to interact with biological targets effectively. Its application in medicinal chemistry includes:
- Drug Development : The compound serves as a scaffold for designing new drugs targeting specific receptors. For example, some studies have focused on developing P2X7 antagonists based on this structure, which could be useful in treating pain and inflammation .
- Pharmacological Studies : Researchers are exploring the pharmacokinetics and pharmacodynamics of this compound derivatives to understand their therapeutic potential better.
Case Studies and Research Findings
Properties
CAS No. |
78393-53-0 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-oxa-5-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-5-11-8-6-12-9(3-1)10(7)8/h1-5H,6H2 |
InChI Key |
VYGXLMFTYPGMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CC3=C2C(=CC=C3)O1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.